molecular formula C8H18B2Cl4Si2 B14333774 [2,2-Bis(dichloroboranyl)ethene-1,1-diyl]bis(trimethylsilane) CAS No. 105663-67-0

[2,2-Bis(dichloroboranyl)ethene-1,1-diyl]bis(trimethylsilane)

Cat. No.: B14333774
CAS No.: 105663-67-0
M. Wt: 333.8 g/mol
InChI Key: BRVOMWLJIJRCRD-UHFFFAOYSA-N
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Description

[2,2-Bis(dichloroboranyl)ethene-1,1-diyl]bis(trimethylsilane) is a unique organosilicon compound characterized by its dichloroboranyl and trimethylsilane groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,2-Bis(dichloroboranyl)ethene-1,1-diyl]bis(trimethylsilane) typically involves the reaction of dichloroborane with ethene-1,1-diyl bis(trimethylsilane) under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The process requires careful control of temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes using larger reactors and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

[2,2-Bis(dichloroboranyl)ethene-1,1-diyl]bis(trimethylsilane) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The dichloroboranyl groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of boronic acids or borates.

    Reduction: Formation of borohydrides.

    Substitution: Formation of substituted boron compounds.

Scientific Research Applications

Chemistry

In chemistry, [2,2-Bis(dichloroboranyl)ethene-1,1-diyl]bis(trimethylsilane) is used as a precursor for the synthesis of various boron-containing compounds. It is also employed in the development of new materials with unique properties.

Biology

Medicine

In medicine, boron-containing compounds are investigated for their potential use in cancer treatment, particularly in boron neutron capture therapy (BNCT).

Industry

Industrially, [2,2-Bis(dichloroboranyl)ethene-1,1-diyl]bis(trimethylsilane) is used in the production of advanced materials, including polymers and ceramics, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [2,2-Bis(dichloroboranyl)ethene-1,1-diyl]bis(trimethylsilane) involves its interaction with various molecular targets. The dichloroboranyl groups can form stable complexes with other molecules, influencing their reactivity and stability. The trimethylsilane groups provide steric protection, enhancing the compound’s stability and reactivity in various chemical environments.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2,2-Bis(dichloroboranyl)ethene-1,1-diyl]bis(trimethylsilane) is unique due to its combination of dichloroboranyl and trimethylsilane groups, which confer distinct chemical properties. This combination allows for versatile reactivity and stability, making it valuable in various scientific and industrial applications.

Properties

CAS No.

105663-67-0

Molecular Formula

C8H18B2Cl4Si2

Molecular Weight

333.8 g/mol

IUPAC Name

[2,2-bis(dichloroboranyl)-1-trimethylsilylethenyl]-trimethylsilane

InChI

InChI=1S/C8H18B2Cl4Si2/c1-15(2,3)8(16(4,5)6)7(9(11)12)10(13)14/h1-6H3

InChI Key

BRVOMWLJIJRCRD-UHFFFAOYSA-N

Canonical SMILES

B(C(=C([Si](C)(C)C)[Si](C)(C)C)B(Cl)Cl)(Cl)Cl

Origin of Product

United States

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